Cyclopentyl 4-(piperidinomethyl)phenyl ketone
CAS No.: 898775-75-2
Cat. No.: VC3871045
Molecular Formula: C18H25NO
Molecular Weight: 271.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898775-75-2 |
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Molecular Formula | C18H25NO |
Molecular Weight | 271.4 g/mol |
IUPAC Name | cyclopentyl-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Standard InChI | InChI=1S/C18H25NO/c20-18(16-6-2-3-7-16)17-10-8-15(9-11-17)14-19-12-4-1-5-13-19/h8-11,16H,1-7,12-14H2 |
Standard InChI Key | IUHXZTQCGQRVJK-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3 |
Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCCC3 |
Introduction
Chemical Identity and Structural Features
Cyclopentyl 4-(piperidinomethyl)phenyl ketone belongs to the class of aryl alkyl ketones, with the molecular formula C₁₈H₂₅NO and a molecular weight of 271.4 g/mol . Its IUPAC name, cyclopentyl-[4-(piperidin-1-ylmethyl)phenyl]methanone, reflects its three key components:
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A cyclopentyl group linked to a carbonyl carbon.
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A para-substituted phenyl ring bearing a piperidinomethyl group (-CH₂-piperidine).
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A piperidine moiety, a six-membered amine ring known for its pharmacological relevance .
The compound’s structure is confirmed via spectroscopic methods, including ¹H NMR and mass spectrometry, with characteristic signals for the cyclopentyl protons (δ 1.5–2.1 ppm) and piperidine methylene groups (δ 2.3–2.7 ppm) .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of cyclopentyl 4-(piperidinomethyl)phenyl ketone is achieved through multistep organic reactions. While direct methods are proprietary, analogous compounds (e.g., cyclopentyl phenyl ketone) are synthesized via:
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Hydrolysis of Esters: As described in patent CN105753682A, 2-cyclopentyl benzoylacetic acid esters undergo base-catalyzed hydrolysis and decarboxylation to yield cyclopentyl phenyl ketone derivatives . For example:
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Grignard Reactions: Cyclopentyl magnesium bromide reacts with nitriles (e.g., benzonitrile) to form intermediates, which are subsequently oxidized.
Industrial-Scale Optimization
Large-scale production emphasizes solvent selection (e.g., water or dimethyl sulfoxide) and alkali ratios (1:1.5–1:3.0 substrate-to-base) . Purification via column chromatography (ethyl acetate/petroleum ether) ensures >98% purity .
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Estimated >300°C | |
Solubility | Low in water; soluble in DMSO | |
LogP (Partition Coefficient) | Predicted 3.2 (lipophilic) |
The compound’s lipophilicity suggests membrane permeability, a trait valuable in drug design .
Comparative Analysis with Structural Analogs
The compound’s activity is contextualized against related derivatives:
Compound | Target | IC₅₀/Ki | Selectivity | Source |
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Cyclohexyl 4-(piperidinomethyl)phenyl ketone | PDE4 | 26 nM | High | |
8-Cyclohexylcaffeine | A₂ receptor | 190 nM | A₂ > A₁ | |
Cyclopentyl phenyl ketone | N/A | N/A | N/A |
Substituents on the piperidine ring (e.g., methyl, ethyl) alter potency, with smaller groups enhancing PDE4 affinity.
Future Directions
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